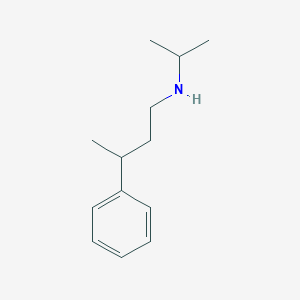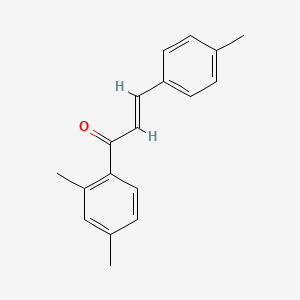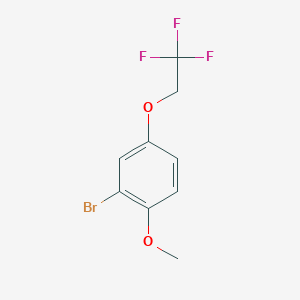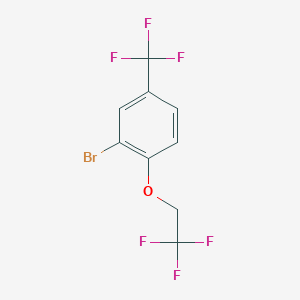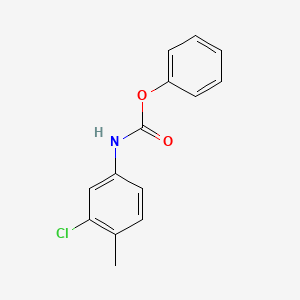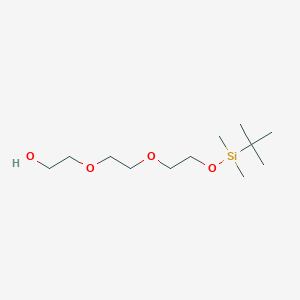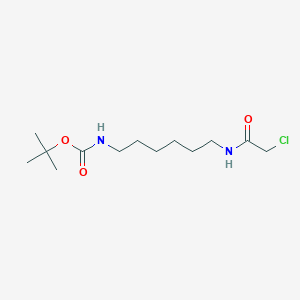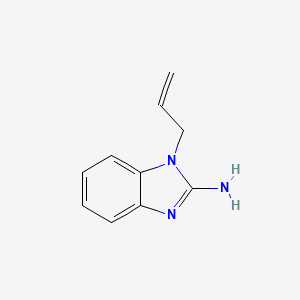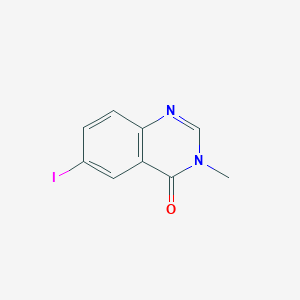
6-Iodo-3-methyl-3H-quinazolin-4-one
Descripción general
Descripción
6-Iodo-3-methyl-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The various substituted quinazolines and quinazolinones displayed important activities such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and others .
Synthesis Analysis
The synthesis of this compound involves a base-catalyzed cyclization of cromenamodo with 3:5-dinitrophenyl hydrazine hydrate . Another method involves the reaction of methyl 2-amino 5-Iodo benzoate with acetic anhydride, which then reacts with a nitrogen nucleophile, namely hydrazine hydrate, to obtain 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one .Molecular Structure Analysis
The molecular structure of this compound was confirmed based on elemental analysis, IR, and NMR spectra results .Chemical Reactions Analysis
Quinazolinones are known to possess a wide range of biological properties. They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization . The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Iodo-3-methyl-3H-quinazolin-4-one has shown promise in antibacterial applications. A study by Osarodion Peter Osarumwense (2019) demonstrated significant antibacterial activity of synthesized quinazolinone derivatives, including this compound, against various microorganisms such as Escherichia coli and Staphylococcus aureus (Osarodion, 2019). Another study by Patel and Patel (2010) investigated the in vitro antimicrobial activity of various 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones, finding that some derivatives with an iodine group exhibited very good antimicrobial activity (Patel & Patel, 2010).
Antitumor Activity
Several studies have explored the antitumor potential of this compound derivatives. Hamid et al. (2001) synthesized a series of 4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions, identifying eight compounds as active anticancer agents (Hamid et al., 2001). Another research by Hekal et al. (2019) revealed that N-alkyl-quinazolin-4-one derivatives, obtained from 6-Iodo-2-undecylquinazolin-4(3H)-one, showed satisfactory in vitro antitumor activity against several human tumor cell lines (Hekal et al., 2019).
Insecticidal and Antifungal Activities
The compound has also been evaluated for insecticidal and antifungal activities. Singh et al. (2006) synthesized derivatives of quinazolinone, including 4-phenyl-2,3-dihydro-6-(substitutedaminoethyl)-10-iodo[1,2,4]-triazino[2,3-c]-quinazolin-5-ones, which showed potent insecticidal and antibacterial properties (Singh et al., 2006).
Molecular Docking and Photodynamic Therapeutics
Recent advances have explored the potential of this compound in molecular docking and as photodynamic therapeutic agents. Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and found them photo-active towards plasmid DNA, indicating potential in developing photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Scientific Research Applications of this compound
Antibacterial Activity
This compound has been investigated for its antibacterial properties. In a study by Osarodion Peter Osarumwense (2019), derivatives of this compound were synthesized and evaluated for their antibacterial activity against several microorganisms, including Escherichia coli, Klebsiella pneumonia, Bacillus species, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The compounds demonstrated significant antibacterial activity, especially against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. This highlights the potential of this compound derivatives as antibacterial agents (Osarodion Peter Osarumwense, 2019).
Antitumor Activity
Research has also explored the antitumor capabilities of this compound derivatives. S. Hamid et al. (2001) synthesized a series of 4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions, identifying eight compounds with active anticancer properties. Two of these compounds were particularly noted for their efficacy, suggesting the potential of these derivatives in cancer treatment (S. Hamid et al., 2001).
Insecticidal and Antimicrobial Activities
T. Singh et al. (2006) synthesized derivatives of this compound, specifically targeting insecticidal and antimicrobial activities. Their study found that certain compounds, particularly a derivative named 4-phenyl-2,3-dihydro-6-(β-naphthylaminoethyl)-10-iodo[1,2,4]-triazino[2,3-c]-quinazolin-5-one, showed significant potency against insects and bacterial strains. This opens avenues for the use of these derivatives in pest control and as antimicrobial agents (T. Singh et al., 2006).
Metal Complex Formation for Enhanced Antibacterial Activity
Osarumwense Peter Osarodion (2022) conducted a study on the formation of metal complexes with this compound, specifically targeting enhanced antibacterial activity. The study synthesized Co(II), Cu(II), and Zn(II) complexes of the compound and tested them against various bacteria and fungi. The results demonstrated that these metal complexes exhibited considerable antibacterial properties, suggesting a promising method to enhance the antimicrobial efficacy of this compound derivatives (Osarumwense Peter Osarodion, 2022).
Safety and Hazards
Direcciones Futuras
Quinazolinones have received significant attention due to their widely and distinct biopharmaceutical activities . The future direction in the research of 6-Iodo-3-methyl-3H-quinazolin-4-one and its derivatives could be focused on further exploring their biological activities and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
6-iodo-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPISWKDKLDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294197 | |
| Record name | 6-Iodo-3-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201298-40-0 | |
| Record name | 6-Iodo-3-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201298-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-3-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

